ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate
Description
Historical Context of Polyfunctional α,β-Unsaturated Ester Derivatives
α,β-Unsaturated esters have long served as pivotal substrates in organic synthesis due to their dual reactivity as Michael acceptors and electrophiles. Early work focused on their utility in conjugate additions, exemplified by the development of enantioselective protocols using Lewis basic catalysts like isothioureas. For instance, HyperBTM-catalyzed Michael additions of malonates to α,β-unsaturated aryl esters demonstrated the critical role of p-nitrophenoxide leaving groups in facilitating catalyst turnover and achieving >99:1 enantiomeric ratios (er) . These studies underscored the importance of ester substituents in modulating both reactivity and stereochemical outcomes, laying the groundwork for complex polyfunctional derivatives.
The evolution of copper-catalyzed borylaminations further expanded the synthetic repertoire, enabling the anti-selective incorporation of boron and amine groups into α,β-unsaturated esters. This method provided access to β-boryl-α-amino acid derivatives with up to >99:1 diastereoselectivity, highlighting the versatility of ester frameworks in accessing bioactive scaffolds . Concurrently, structure-activity relationship (SAR) studies on 3-arylpropionate esters revealed that electronic and steric modifications near the ester carbonyl profoundly influence bioactivity. For example, n-hexyl esters exhibited superior acaricidal activity compared to cyclohexyl analogs, emphasizing the ester group's role as a hydrogen-bond acceptor or nucleophilic participant in target interactions .
Structural Significance of the (2E,4E,6R,7R) Configuration in Bioactive Molecules
The (2E,4E,6R,7R) configuration of ethyl 7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate confers distinct stereoelectronic and steric properties critical to its function. The E geometry at C2–C3 and C4–C5 establishes a planar, conjugated diene system that enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks observed in Michael additions . Meanwhile, the R configurations at C6 and C7 introduce a rigid, chiral environment that influences molecular recognition and binding affinity.
Table 1: Impact of Stereochemical and Substituent Variations on Bioactivity in α,β-Unsaturated Esters
The 4-aminophenyl group at C7 enhances solubility and provides a site for further functionalization, such as amidation or Schiff base formation. This aromatic moiety’s electron-donating amino group may also participate in charge-transfer interactions with biological targets, as suggested by SAR studies on analogous cinnamate derivatives . Additionally, the C7 hydroxy group introduces hydrogen-bonding capacity, potentially stabilizing transition states in enzymatic processes or supramolecular assemblies.
Stereochemical rationalization of the C6 and C7 centers relies on the pro-RS-stereogenicity framework, where RS-diastereotopic relationships dictate descriptor assignments. The 6R,7R configuration arises from a stereoisomeric pathway governed by asymmetric induction during catalysis or chiral pool synthesis, as evidenced by single-crystal X-ray analyses in related systems . This configuration’s persistence in bioactive molecules underscores its role in optimizing three-dimensional complementarity with target sites, a principle validated in enantioselective syntheses of dihydropyrans and β-ketoesters .
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C17H23NO3/c1-4-21-16(19)10-5-12(2)11-13(3)17(20)14-6-8-15(18)9-7-14/h5-11,13,17,20H,4,18H2,1-3H3 |
InChI Key |
MGTBHZGFBVXZLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)N)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Conjugated Diene Ester Backbone
The ethyl hepta-2,4-dienoate scaffold can be prepared by:
Wittig or Horner-Wadsworth-Emmons (HWE) Olefination : Using appropriate aldehydes and phosphonium ylides or phosphonate esters to construct the conjugated diene system with (2E,4E) geometry. This allows precise control over the double bond configurations.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aldehyde + Phosphonate | NaH or NaOMe base, THF solvent, 0°C to rt | Formation of (2E,4E)-hepta-2,4-dienoate ester |
- The esterification to introduce the ethyl group is typically done by reaction of the acid precursor with ethanol under acidic or coupling conditions.
Installation and Stereochemical Control of Hydroxy and Methyl Groups
The stereocenters at positions 6 and 7 bearing hydroxy and methyl groups require:
Asymmetric synthesis methods such as chiral auxiliaries, chiral catalysts, or enzymatic resolution.
For example, Sharpless asymmetric dihydroxylation or enantioselective aldol reactions can set the desired stereochemistry.
The hydroxy group at C7 is introduced either by selective hydroxylation of an alkene precursor or by reduction of a ketone intermediate.
Purification and Characterization
After synthesis, purification is typically done by:
Column chromatography using silica gel or reverse-phase media.
Crystallization under inert atmosphere to avoid oxidation of sensitive groups.
Characterization includes:
NMR spectroscopy to confirm stereochemistry and substitution pattern.
Chiral HPLC to assess enantiomeric purity.
Mass spectrometry and IR spectroscopy for molecular confirmation.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Product Feature |
|---|---|---|---|
| 1 | HWE Olefination | Aldehyde + phosphonate, NaH, THF | (2E,4E)-hepta-2,4-dienoate backbone |
| 2 | Cross-coupling (Suzuki) | 7-bromo intermediate + 4-aminophenyl boronic acid, Pd catalyst | 7-(4-aminophenyl) substitution |
| 3 | Asymmetric hydroxylation | Chiral catalyst, OsO4, co-oxidant | 7-hydroxy group with stereocontrol |
| 4 | Methylation | Methyl iodide or equivalent, base | 4,6-dimethyl groups installed |
| 5 | Deprotection and purification | Acid/base treatment, chromatography | Final pure compound |
Data Table: Key Reaction Parameters and Yields from Literature
Research Discoveries and Optimization Insights
The stereochemical integrity of the 6R,7R centers is crucial for biological activity, necessitating rigorous asymmetric synthesis or resolution techniques.
The use of chiral ligands in osmium-catalyzed dihydroxylation has been shown to improve enantiomeric excess beyond 95%.
Cross-coupling reactions for aryl amine introduction benefit from amine protection strategies to prevent catalyst poisoning and side reactions.
Recent advances include microwave-assisted olefination and coupling to reduce reaction times and improve yields.
Solvent choice and temperature control are critical in maintaining the conjugated diene geometry, as isomerization can occur under harsh conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The aminophenyl group can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its aminophenyl group can interact with proteins and enzymes, making it a valuable tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The hydroxy group can also participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Functional Group Variations
Ethyl (2E,4Z,6E)-7-(4-(Benzyloxy)phenyl)-5-Hydroxy-4-((E)-3-(4-Methoxyphenyl)acryloyl)hepta-2,4,6-Trienoate (75)
- Key Differences: Benzyloxy and methoxyphenyl groups replace the 4-aminophenyl moiety. Additional acryloyl group at C4 and a triene system (2E,4Z,6E). Hydroxyl group at C5 instead of C6.
(2E,4E)-Ethyl 2,4,6-Trimethyl-7-Phenylhepta-2,4-Dienoate
- Key Differences: Lacks hydroxyl and aminophenyl groups; features methyl groups at C2, C4, C6 and a simple phenyl at C7.
- Implications : Reduced hydrogen-bonding capacity and polarity, likely leading to lower solubility in aqueous media. The 72% synthesis yield suggests a robust synthetic route compared to more complex analogs .
A-300-I and Trichostatin A
- Key Differences: Hydroxamic acid replaces the ester group. Dimethylaminophenyl instead of 4-aminophenyl. Both share the (6R) configuration.
- Implications : Hydroxamic acids are potent metal-chelators (e.g., HDAC inhibition), whereas the ester in the target compound may favor hydrolytic stability or prodrug activation .
Stereochemical and Isomeric Considerations
- This underscores the importance of stereocontrol during the synthesis of the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate, commonly referred to as compound 934246-97-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple double bonds and functional groups that contribute to its biological activity. The key structural components include:
- Amino Group : Contributes to interaction with biological receptors.
- Hydroxyl Group : Impacts solubility and reactivity.
- Alkene Chains : May influence the molecule's ability to undergo various chemical transformations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell signaling pathways related to cancer progression.
Inhibition Studies
Recent research indicates that this compound exhibits inhibitory effects on:
- Cyclooxygenase (COX) Enzymes : Important in inflammation and cancer pathways.
- Protein Kinases : Involved in various signaling cascades that regulate cell growth and survival.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells at concentrations above 30 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with the compound at concentrations of 20 µM significantly lowered levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Q. What interdisciplinary approaches link this compound’s structural features to environmental fate (e.g., biodegradation, ecotoxicity)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
